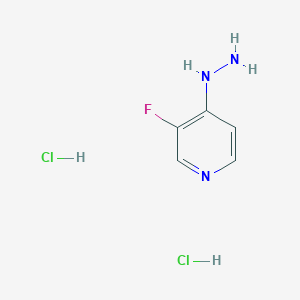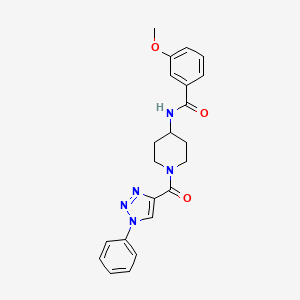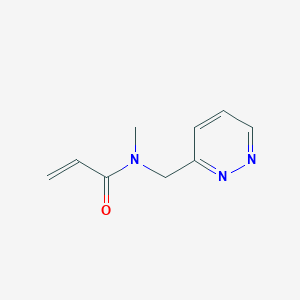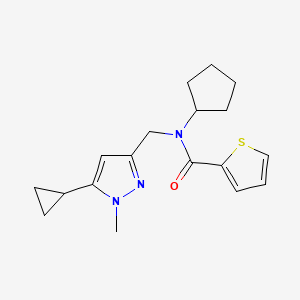![molecular formula C17H9BrO B2940366 2-Bromo-11H-benzo[b]fluoren-11-one CAS No. 1923756-29-9](/img/structure/B2940366.png)
2-Bromo-11H-benzo[b]fluoren-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-11H-benzo[b]fluoren-11-one is an aromatic ketone compound with the molecular formula C17H9BrO. It is characterized by the presence of a bromine atom attached to the benzo[b]fluorene structure. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-11H-benzo[b]fluoren-11-one can be synthesized through organic synthesis methods. One common approach involves the bromination of 11H-benzo[b]fluoren-11-one using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and at low temperatures (2-8°C) to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-11H-benzo[b]fluoren-11-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation products.
Reduction Reactions: Reduction of the ketone group can lead to the formation of alcohol derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[b]fluoren-11-one derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms .
Scientific Research Applications
2-Bromo-11H-benzo[b]fluoren-11-one has several applications in scientific research:
Organic Synthesis: It is used as a reagent or intermediate in the synthesis of complex organic molecules.
Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Chemical Biology: The compound is used in studies involving molecular interactions and biological pathways .
Mechanism of Action
The mechanism of action of 2-Bromo-11H-benzo[b]fluoren-11-one involves its interaction with molecular targets through various pathways. The bromine atom and the ketone group play crucial roles in its reactivity and interactions. The compound can undergo electrophilic and nucleophilic reactions, influencing its behavior in different chemical and biological environments .
Comparison with Similar Compounds
Similar Compounds
11H-benzo[b]fluoren-11-one: The parent compound without the bromine atom.
2,3-Benzofluorene: A structurally related compound with different substitution patterns.
10-Hydroxy-11H-benzo[b]fluoren-11-one: A hydroxylated derivative with distinct properties
Uniqueness
2-Bromo-11H-benzo[b]fluoren-11-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for diverse chemical modifications. This makes it a valuable compound in organic synthesis and various research applications .
Properties
IUPAC Name |
2-bromobenzo[b]fluoren-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrO/c18-12-5-6-13-14-7-10-3-1-2-4-11(10)8-15(14)17(19)16(13)9-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDJNELYMBXNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(C3=O)C=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2940287.png)
![3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2940288.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2940290.png)
![4-nitro-N-[4-(3-phenyl-1-adamantyl)phenyl]benzamide](/img/structure/B2940291.png)


![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2940298.png)
![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B2940299.png)
![4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2940300.png)

![(E)-[(E)-[amino({[(4-bromophenyl)methyl]sulfanyl})methylidene]amino]({[4-(2-methylpropyl)phenyl]methylidene})amine hydrobromide](/img/structure/B2940305.png)
![N-(2,4-difluorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2940306.png)
